molecular formula C14H10ClF2NO2 B1480146 6-(4-Chlorophenyl)-4-(difluoromethyl)-2-methylnicotinic acid CAS No. 2098111-81-8

6-(4-Chlorophenyl)-4-(difluoromethyl)-2-methylnicotinic acid

Cat. No.: B1480146
CAS No.: 2098111-81-8
M. Wt: 297.68 g/mol
InChI Key: ZFFUPTXVIUQJAT-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-4-(difluoromethyl)-2-methylnicotinic acid is a useful research compound. Its molecular formula is C14H10ClF2NO2 and its molecular weight is 297.68 g/mol. The purity is usually 95%.
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Biological Activity

6-(4-Chlorophenyl)-4-(difluoromethyl)-2-methylnicotinic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including effects on various biological systems, receptor interactions, and potential therapeutic uses.

Chemical Structure

The compound can be represented by the following chemical structure:

C12H10ClF2NO2\text{C}_{12}\text{H}_{10}\text{Cl}\text{F}_2\text{N}\text{O}_2

The biological activity of this compound is primarily mediated through its interaction with specific receptors and pathways in the body. The compound exhibits significant activity on muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT), influencing calcium ion channels and subsequently affecting muscle contractility.

Key Findings:

  • Calcium Modulation : The compound enhances calcium influx in smooth muscle cells, which is critical for muscle contraction. Studies indicate that it modulates voltage-gated L-type calcium channels, leading to increased intracellular calcium levels .
  • Receptor Interaction : It has been shown to affect the activity of 5-HT receptors, particularly reducing the expression of 5-HT2A and 5-HT2B receptors in smooth muscle tissues .

Biological Activity Data

Biological Activity Effect Reference
Calcium InfluxIncreased intracellular calcium levels leading to enhanced muscle contraction
mAChR ModulationSignificant modulation of mAChR activity affecting smooth muscle contractility
Serotonin Receptor InteractionReduction in 5-HT receptor expression associated with decreased neuronal activity

Case Studies

  • Smooth Muscle Contraction Study : In vitro studies demonstrated that co-administration of the compound with serotonin resulted in a significant decrease in muscle contraction strength, indicating its role in modulating neurotransmitter effects on smooth muscle .
  • Receptor Density Examination : Immunohistochemical analyses revealed a reduction in the density of serotonin receptors following treatment with the compound, correlating with changes in physiological responses in smooth muscle preparations .

Therapeutic Potential

The compound's ability to modulate neurotransmitter systems suggests potential therapeutic applications in conditions characterized by dysregulated smooth muscle activity, such as gastrointestinal disorders and certain cardiovascular diseases. Its dual action on cholinergic and serotonergic systems may provide a multifaceted approach to treatment.

Properties

IUPAC Name

6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO2/c1-7-12(14(19)20)10(13(16)17)6-11(18-7)8-2-4-9(15)5-3-8/h2-6,13H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFUPTXVIUQJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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